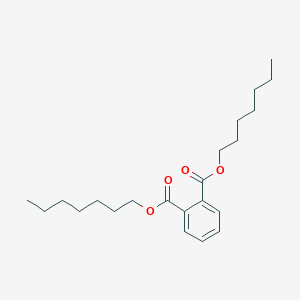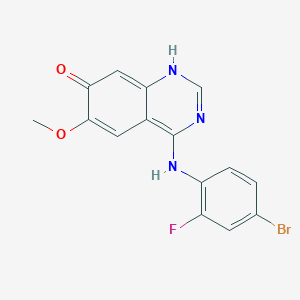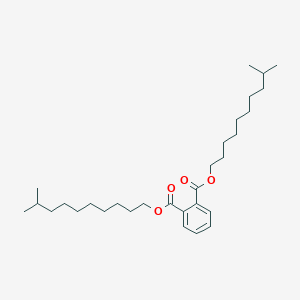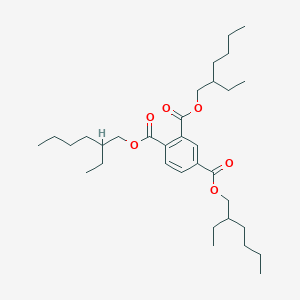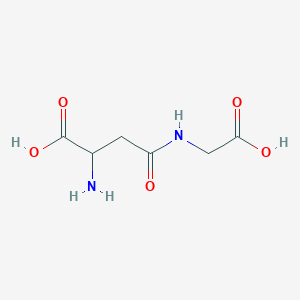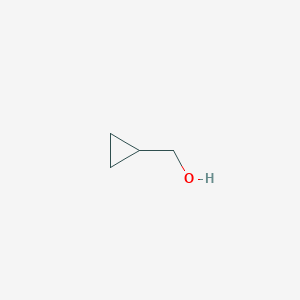
Phthalhydrazide
Overview
Description
Phthalhydrazide (also known as 2-phthalimidobenzhydrazide, PIBH, and 2-phthalimido-1,2-dihydrazide) is an organic compound that is widely used in the synthesis of various compounds and materials. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 209.22 g/mol. This compound is commonly used in the synthesis of organic compounds such as azo dyes, pharmaceuticals, and polymers. It is also used in the manufacture of photographic materials, plasticizers, and detergents.
Scientific Research Applications
Biomedical Applications :
- Sodium phthalhydrazide (APH) modulates macrophage activity, increasing anti-inflammatory cytokine TGF-α in the pancreas and decreasing proinflammatory cytokine complex in rats with experimental diabetes mellitus type 2 (Sokolova et al., 2019).
- It also promotes the recruitment of macrophages and bone marrow stem cells to the regenerating liver, aiding in hepatic recovery (Danilova et al., 2019).
- This compound treatment partially reversed diabetogenic pathology in alloxan-induced diabetes in rats, ameliorating diabetes status significantly (Danilova et al., 2017).
- It accelerates liver recovery after acute CCl4 poisoning in rats by decreasing inflammation and promoting liver regeneration (Danilova et al., 2020).
Material Science and Chemistry Applications :
- This compound is an efficient nucleating agent of poly(lactic acid) (PLA), enhancing nonisothermal melt crystallization and reducing crystallization half-time (Wang et al., 2013).
- This compound nanoparticles serve as efficient, stable, and reusable photocatalysts for photodegradation of azo dyes, with up to 93.6% degradation efficacy in 20 minutes (Kakhki et al., 2018).
Pharmacological Applications :
- Phthalazine-triones synthesized using this compound and calix[4]arene as catalysts showed antiproliferative activity against cancer cells, with compound 20 being active against more than one strain (Rego et al., 2016).
- New this compound-coumarin hybrids, with potential biological activity predicted for the serotonin 2A receptor (5-HT2AR), were synthesized and characterized (Simijonović et al., 2021).
Environmental and Toxicological Studies :
- Exposure to an environmentally relevant phthalate mixture reduces antral follicle growth, induces oocyte fragmentation, and decreases hormone production (Zhou & Flaws, 2016).
- Phthalate exposure may play a role in the pathogenesis of uterine leiomyoma by enhancing proliferative activity, exerting an antiapoptotic effect, and increasing collagen contents in myometrial and leiomyoma cells (Kim et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for Phthalhydrazide were not found in the search results, it’s worth noting that multi-component reactions (MCRs), which this compound could potentially be a part of, are considered an important methodological arsenal in synthetic and medicinal chemistry .
Relevant Papers
Several papers have been published on this compound. For instance, one paper discusses the preparation and characterization of novel this compound-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazolopyrimidines . Another paper investigates a Cu-catalyzed tandem N-arylation reaction of phthalhydrazides with cyclic iodonium salts to construct dihydrobenzo [c]cinnoline derivatives . A third paper explores the effect of this compound compound on the nonisothermal and isothermal crystallization behavior of bio-based and biodegradable poly (lactic acid) (PLA) .
Mechanism of Action
Target of Action
Phthalhydrazide is primarily used as a catalyst in the synthesis of various compounds. It has been employed as a reusable base catalyst for the synthesis of coumarin-fused triazolopyrimidines . The primary targets of this compound are the reactants in these synthesis reactions, such as 4-hydroxycoumarin, 3-amino-1H-1,2,4-triazole, and aromatic aldehydes .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. In the synthesis of coumarin-fused triazolopyrimidines, it acts as a catalyst to facilitate the three-component condensation of 4-hydroxycoumarin, 3-amino-1H-1,2,4-triazole, and aromatic aldehydes . The Wolff-Kishner reduction is another reaction where this compound plays a crucial role. In this reaction, hydrazine reacts with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .
Biochemical Pathways
The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated .
Pharmacokinetics
Its molecular formula is c8h6n2o2, and it has an average mass of 162145 Da These properties may influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of new compounds. For instance, it facilitates the synthesis of coumarin-fused triazolopyrimidines . Additionally, 2,3-Dihydrophthalazine-1,4-dione derivatives, which can be synthesized from this compound, have demonstrated potent cytotoxicity against the growth of murine leukemia cells and human single cell suspension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis reactions it catalyzes are often carried out under specific conditions, such as solvent-free conditions . Moreover, the catalytic activity of this compound-functionalized MCM-41 was evaluated under certain reaction conditions
Biochemical Analysis
Biochemical Properties
Phthalhydrazide has been proven to be an elegant N-N source to undergo tandem dual-C–N coupling/deprotection/oxidation with not only cyclic/linear diaryliodoniums but also rarely explored diarylbromoniums
Cellular Effects
This compound-functionalized MCM-41 has been employed as a reusable base catalyst for the synthesis of coumarin-fused triazolopyrimidines . This suggests that this compound may have some influence on cellular processes, particularly those involving enzymatic reactions.
Molecular Mechanism
It is known to participate in chemical reactions as a donor ligand and mild base
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It has been reported that this compound-functionalized MCM-41 can be recovered and reused without a loss of reactivity under certain reaction conditions , suggesting that this compound may have some degree of stability.
Metabolic Pathways
It is known that this compound is not a naturally occurring metabolite , suggesting that it may not be involved in common metabolic pathways.
Properties
IUPAC Name |
2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLPWQKSKUVKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871842 | |
| Record name | 2,3-Dihydro-1,4-phthalazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-69-8 | |
| Record name | 2,3-Dihydro-1,4-phthalazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1445-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1445-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-1,4-phthalazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrophthalazine-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of phthalhydrazide?
A1: this compound (2,3-dihydrophthalazine-1,4-dione) is a heterocyclic compound with the molecular formula C8H6N2O2. [, ] It consists of a benzene ring fused to a pyridazine ring, with two carbonyl groups at positions 1 and 4.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 162.15 g/mol. [, ]
Q3: What spectroscopic data is available for this compound?
A3: this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, its infrared (IR) spectrum shows prominent bands corresponding to carbonyl stretching vibrations. [] Additionally, proton magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) spectra provide insights into its structure and electronic environment. [, ]
Q4: Is this compound stable under different conditions?
A4: this compound exhibits remarkable stability under various conditions. For example, it remains stable during the melt crystallization of poly(lactic acid), demonstrating its compatibility with polymeric materials. [] Moreover, its stability in different solvents allows for diverse synthetic applications. [, ]
Q5: What are the catalytic properties of this compound?
A5: this compound and its derivatives have emerged as versatile catalysts in organic synthesis. For instance, this compound-functionalized MCM-41 (a mesoporous silica material) acts as a reusable base catalyst in the synthesis of coumarin-fused triazolopyrimidines. [] Additionally, this compound nanoparticles demonstrate photocatalytic activity in the degradation of azo dyes and other contaminants. []
Q6: How does this compound function as a photocatalyst?
A6: this compound exhibits photocatalytic activity through a photoreduction mechanism. [] Upon light irradiation, it interacts with the target molecule, facilitating electron transfer processes that lead to the degradation of the contaminant.
Q7: What reactions can this compound catalyze?
A7: this compound and its derivatives have been employed as catalysts in various reactions, including:
- Synthesis of coumarin-fused triazolopyrimidines []
- Degradation of azo dyes, 4-nitrophenol, and permanganate []
- Tandem N-arylation of phthalhydrazides with cyclic iodoniums to yield dihydrobenzo[c]cinnolines []
- One-pot synthesis of tetrahydro-2,6-dioxopyrimidin-4-yl-2,3-dihydrophthalazine-1,4-dione derivatives []
Q8: Have computational methods been applied to study this compound?
A8: While the provided abstracts do not elaborate on specific computational studies, computational chemistry tools could potentially be employed to investigate various aspects of this compound. For instance, molecular docking simulations could explore its interactions with biological targets, while density functional theory (DFT) calculations could provide insights into its electronic structure and reactivity.
Q9: How do structural modifications affect the properties of this compound?
A9: Studies have demonstrated that introducing substituents on the this compound scaffold can significantly alter its properties. For instance, incorporating styryl groups at the 4-position impacts the chemiluminescence quantum yields and emission wavelengths. [] Furthermore, adding crown ether moieties influences its chemiluminescence behavior in the presence of metal ions. []
Q10: How is the stability of this compound improved for practical applications?
A10: The inherent stability of this compound contributes to its utility in various applications. In the context of materials science, its incorporation as a nucleating agent in poly(lactic acid) enhances the crystallization rate without compromising the composite's stability. [] While the provided abstracts do not specify formulation strategies for this compound, researchers might explore encapsulation techniques or modifications to improve its solubility or bioavailability for specific applications.
Q11: How is this compound used in materials science?
A11: this compound has shown promise as a nucleating agent for poly(lactic acid) (PLA). [] Adding this compound to PLA accelerates the crystallization process, enhancing its thermal and mechanical properties. This makes PLA composites more suitable for various applications.
Q12: How is this compound utilized in organic synthesis?
A12: this compound serves as a valuable building block and reagent in organic synthesis. It participates in diverse reactions, leading to the formation of various heterocyclic compounds with potential biological activities. [, , , , , , , , , , , , , , , ]
Q13: What is known about the biological activity of this compound derivatives?
A13: Derivatives of this compound have been explored for their potential use in biological applications. For example, a study investigated the use of sodium aminothis compound (APH) in a rat model of Type 2 diabetes. [] The study found that APH increased the mass of extra-islet insulin-producing cells, potentially offering therapeutic benefits. Additionally, other studies investigated this compound derivatives as inhibitors for the severe acute respiratory syndrome (SARS) 3C-like protease. []
Q14: Are there any environmental concerns regarding this compound?
A14: While the provided abstracts primarily focus on the chemical and material aspects of this compound, further research is needed to fully assess its environmental impact. Understanding its degradation pathways and potential ecotoxicological effects is crucial for responsible use and disposal.
Q15: What analytical techniques are used to study this compound?
A15: Various analytical techniques are employed to characterize and quantify this compound, including:
- Spectroscopy: Infrared (IR) spectroscopy [, , ], nuclear magnetic resonance (NMR) spectroscopy [, , , , ], and electrochemiluminescence (ECL) [, ] are used to identify and characterize this compound and its derivatives.
- Microscopy: Scanning electron microscopy (SEM) [, ], polarized optical microscopy (POM) [], and scanning tunneling microscopy (STM) [] are used to investigate the morphology and self-assembly properties of this compound and its derivatives.
- Chromatography: High-performance liquid chromatography (HPLC) [] is used to separate and quantify this compound and its derivatives in complex mixtures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



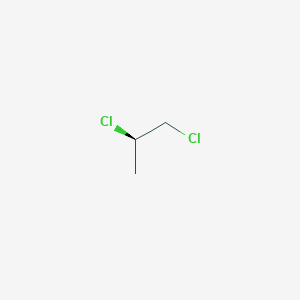

![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)

